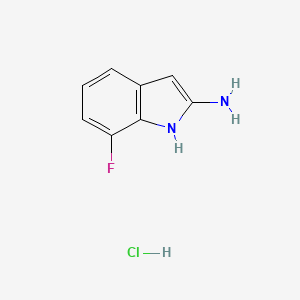

2-Amino-7-fluoroindole hydrochloride

Description

Contextualizing Fluoroindole Scaffolds in Advanced Synthetic Strategies

The introduction of fluorine into organic molecules can profoundly influence their pharmacokinetic and physicochemical properties. researchgate.net This is due to fluorine's unique characteristics, including its small size (acting as a hydrogen bioisostere), high electronegativity, and the strength of the carbon-fluorine bond. In the context of drug design, these properties are leveraged to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. researchgate.netnih.gov Fluorinated N-heterocycles, in particular, have established themselves as essential building blocks in pharmaceutical research due to their therapeutic value and biological activity. researchgate.net

The fluoroindole scaffold is of particular interest. The indole (B1671886) ring is a common motif in bioactive compounds, and its fluorination allows for the fine-tuning of a molecule's properties. For instance, the presence of a fluorine atom can alter the acidity of the indole N-H group and influence the electron density of the aromatic system, thereby affecting drug-receptor interactions. researchgate.net The biological relevance of the 7-fluoroindole (B1333265) structure, specifically, has been highlighted in adaptive laboratory evolution experiments where microorganisms like Escherichia coli were successfully evolved to utilize 7-fluoroindole for growth, demonstrating its ability to be incorporated into biological systems. frontiersin.org This biocompatibility, coupled with the advantageous physicochemical changes imparted by fluorine, makes fluoroindole scaffolds highly sought-after targets in advanced synthetic strategies.

Table 1: Physicochemical Effects of Fluorine in Drug Design

Significance of 2-Amino-7-fluoroindole Hydrochloride as a Strategic Synthetic Intermediate

2-Aminoindole derivatives are highly valuable precursors in organic synthesis, primarily due to the presence of two reactive sites that enable the construction of complex, fused polyheterocyclic structures. researchgate.net These scaffolds are instrumental in assembling pharmacologically relevant frameworks such as carbolines and pyrazinoindoles through cascade or tandem processes. researchgate.net The 2-amino group provides a nucleophilic handle for a variety of cyclization and functionalization reactions, making it a versatile building block for creating molecular diversity.

The specific compound, this compound, combines the synthetic versatility of the 2-aminoindole core with the property-modulating effects of a fluorine atom at the 7-position. The placement of fluorine at C7 directly influences the adjacent N-H group and the electronic landscape of the benzene (B151609) portion of the indole ring. This strategic positioning makes it a significant intermediate for synthesizing novel therapeutic agents. For example, complex core structures found in new classes of antibacterial agents, such as fluoroquinolone analogs, often feature a 2-amino group and a fluorine atom on the aromatic ring. nih.gov The synthesis of a 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core highlights the importance of this substitution pattern in the development of potent biological agents. nih.gov Therefore, this compound serves as a key starting material for chemists aiming to develop novel, fluorinated indole-based compounds with tailored biological activities.

Overview of Academic Research Trajectories and Methodological Innovations

Academic research has consistently sought more efficient and versatile methods for the synthesis of functionalized indoles. The trajectory for preparing 2-aminoindoles has evolved from classical multi-step procedures, which often required harsh conditions, towards more elegant and sustainable catalytic strategies.

Recent methodological innovations reflect a broader trend in organic chemistry towards operational simplicity and atom economy. A significant advancement is the development of one-pot syntheses that construct the 2-aminoindole core from readily available starting materials. One such highly effective protocol involves a sequential gold(I)-catalyzed regioselective hydroamination of ynamides with simple anilines, followed by a copper(II)-mediated oxidative cyclization. rsc.org This dual-catalytic approach is noted for its operational simplicity, good functional group tolerance, and high efficiency, representing a substantial improvement over older methods. rsc.org

Table 2: Comparison of Modern Synthetic Methods for 2-Aminoindole Scaffolds

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-fluoro-1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-6-3-1-2-5-4-7(10)11-8(5)6;/h1-4,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXNWIXWCJSVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 7 Fluoroindole Hydrochloride

Historical and Contemporary Synthetic Routes to Aminoindoles and Fluoroindoles

The preparation of 2-Amino-7-fluoroindole hydrochloride necessitates the strategic incorporation of both an amino group at the C2 position and a fluorine atom at the C7 position of the indole (B1671886) nucleus. This can be achieved by adapting established indole syntheses or through targeted functionalization strategies.

Classical Indole Synthesis Adaptations

Several classical named reactions for indole synthesis can be modified to produce substituted indoles. These methods often involve the construction of the indole ring from acyclic precursors.

Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone. byjus.comthermofisher.com To synthesize a 7-fluoroindole (B1333265) derivative, a (2-fluorophenyl)hydrazine would be reacted with an appropriate ketone or aldehyde. byjus.comthermofisher.comalfa-chemistry.com The reaction proceeds through the formation of a hydrazone, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849). byjus.comalfa-chemistry.com One of the key advantages is the possibility of a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com

Madelung Synthesis : This method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org The synthesis of indoles via a base-catalyzed thermal cyclization of N-acyl-o-toluidines is a key feature of this reaction. wikipedia.org A modification of this synthesis, known as the Smith-modified Madelung synthesis, utilizes organolithium reagents to facilitate the reaction under milder conditions. wikipedia.org

Reissert Indole Synthesis : This synthesis begins with the condensation of ortho-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid, to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.org The acidity of the benzylic methyl hydrogens, enhanced by the ortho-nitro group, is a crucial factor in the initial condensation step. nih.gov

Leimgruber-Batcho Indole Synthesis : A popular alternative to the Fischer synthesis, this method starts with an o-nitrotoluene and forms an enamine using N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.org This is followed by a reductive cyclization to form the indole ring. wikipedia.org The reaction proceeds in high yield under mild conditions and is advantageous because many of the starting materials are commercially available. wikipedia.org This method allows for the synthesis of indoles with a variety of substituents at positions 4, 5, 6, or 7. clockss.org

| Classical Synthesis | Key Reactants | Conditions | Primary Product |

| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid catalyst, Heat byjus.comthermofisher.com | Substituted Indole |

| Madelung | N-phenylamide | Strong base, High temperature wikipedia.org | Substituted Indole |

| Reissert | o-nitrotoluene, Diethyl oxalate | Base, then Reductive cyclization wikipedia.org | Indole-2-carboxylic acid |

| Leimgruber-Batcho | o-nitrotoluene, DMFDMA | Formation of enamine, then Reductive cyclization wikipedia.org | Substituted Indole |

Targeted Fluorination Strategies for the Indole Nucleus

Introducing a fluorine atom onto the indole ring can significantly alter the molecule's biological activity. Fluorination can be achieved either by starting with a fluorinated precursor or by direct fluorination of the indole core.

Direct C-H fluorination of indoles has been achieved using various methods, including palladium-catalyzed reactions, silver-mediated fluorination, and electrophilic fluorination. researchgate.net These methods often provide a direct route to fluorinated indoles, potentially reducing the number of synthetic steps. researchgate.net Solvent-promoted strategies for selective C-F bond activation have also been reported, allowing for hydrodefluorination and hydroxydefluorination of indoles.

Approaches to Introduce the Amino Functionality to Indole Architectures

The introduction of an amino group, particularly at the C2 or C3 position, is a common strategy in the synthesis of bioactive indole derivatives.

For the C3 position, common strategies include nitration or azidation followed by reduction to the amine. nih.gov Other methods involve the Curtius rearrangement of 3-indolecarboxylic acids and palladium-catalyzed amination of haloindoles. nih.gov A straightforward, one-pot synthesis of 2-amino-(hetero)-indole-3-carboxamides has been developed, involving a nucleophilic aromatic substitution followed by a reductive cyclization. nih.gov This method utilizes o-halo-nitro-aromatics and cyanoacetamides as starting materials. nih.gov

Novel Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Cyclizations and Cross-Couplings

Transition metals such as palladium, copper, and gold play a pivotal role in contemporary indole synthesis. tandfonline.commdpi.com

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds, which are essential for constructing the indole framework. mdpi.com For instance, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids provides a route to various indole skeletons. organic-chemistry.org Another approach involves the Sonogashira coupling of 2-haloanilines with alkynes, followed by cyclization. mdpi.com

Gold-Catalyzed Reactions : Gold catalysts have emerged as powerful tools for synthesizing 2-aminoindoles. tandfonline.com A notable method involves the gold-catalyzed C-H annulation of sulfilimines with N-arylynamides, which offers high selectivity and mild reaction conditions. organic-chemistry.org This approach is a practical and scalable alternative to traditional methods that often require harsh conditions. organic-chemistry.orgacs.org

Copper-Catalyzed Reactions : Copper catalysts are effective in three-component coupling reactions to synthesize 3-aminoindolines and 3-aminoindoles. nih.gov This cascade transformation involves the coupling of a 2-aminobenzaldehyde, a secondary amine, and an alkyne, leading to a propargylamine intermediate that subsequently cyclizes. nih.gov

| Catalyst | Reaction Type | Key Features |

| Palladium | Cross-Coupling, Cyclization mdpi.com | Good functional group tolerance, versatile for C-C and C-N bond formation. mdpi.comorganic-chemistry.org |

| Gold | C-H Annulation, Cyclization tandfonline.comorganic-chemistry.org | High selectivity, mild conditions, avoids hazardous reagents. organic-chemistry.orgacs.org |

| Copper | Three-Component Coupling nih.gov | Efficient for building densely substituted indolines and indoles. nih.gov |

Organocatalytic and Acid-Catalyzed Methods

Organocatalysis provides a metal-free alternative for the synthesis of functionalized indoles. Chiral phosphoric acids, for example, have been used to catalyze enantioselective Friedel-Crafts alkylations on the indole nucleus.

Acid-catalyzed methods are fundamental to many classical indole syntheses, such as the Fischer and Reissert reactions. alfa-chemistry.comwikipedia.org Brønsted acids can also be used to promote remote C6 functionalization of 2,3-disubstituted indoles. dntb.gov.ua

Asymmetric Synthesis Methodologies for Chiral Fluoroaminoindoles

The asymmetric synthesis of chiral fluoroaminoindoles is a critical area of research, as the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity. The goal is to produce a single enantiomer, the therapeutically active form, while avoiding the potentially inactive or harmful counterpart. While literature specifically detailing the asymmetric synthesis of this compound is limited, established methodologies for analogous chiral indole derivatives provide a clear roadmap.

Key strategies in asymmetric synthesis that are applicable to fluoroaminoindoles include:

Catalytic Asymmetric Synthesis: This is a powerful technique that employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For indole synthesis, this often involves transition-metal catalysts (e.g., palladium, rhodium) paired with chiral ligands. These catalysts can control the stereochemistry of key bond-forming reactions that create the chiral center. Highly enantioselective α-amination of substituted oxindoles has been achieved using chiral scandium complexes, affording 3-amino-2-oxindole derivatives in high yields and excellent enantioselectivities (up to 99% ee). nih.gov

Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary guides the stereochemical outcome of a subsequent reaction and is then cleaved to yield the desired enantiomerically pure product. This approach has been successfully used for the synthesis of various tailor-made amino acids. nih.gov

Substrate-Controlled Synthesis: In this approach, an existing chiral center in the starting material directs the formation of a new stereocenter. This has been demonstrated in stereoselective routes to fluorinated analogues of HIV protease inhibitors. nih.gov

Enzymatic and Biocatalytic Methods: Enzymes are inherently chiral and can be used to selectively synthesize or resolve chiral molecules. This "green" approach often provides high enantioselectivity under mild reaction conditions.

The synthesis of α-fluoroalkyl-α-amino acids, a related class of compounds, often utilizes fluorination reactions on non-fluorinated precursors or employs chiral auxiliaries for scale-up production of enantiopure compounds. mdpi.com These established principles form the foundation for developing specific asymmetric routes to chiral this compound.

Optimization of Reaction Conditions for Research-Scale Production

Scaling up the synthesis of this compound from the bench to a research scale requires careful optimization of all reaction parameters to ensure efficiency, consistency, and safety.

The choice of solvent and reaction conditions can dramatically impact the outcome of a synthesis, influencing reaction rates, yields, and the purity of the final product.

Solvent Selection: The solvent's properties, such as polarity and boiling point, are critical. For indole syntheses, solvents like Dichloromethane (CH2Cl2), Acetonitrile (CH3CN), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are often screened. researchgate.net The optimal solvent should effectively dissolve reactants while minimizing side reactions. In some cases, the solvent choice can even determine the regioselectivity of a reaction, directing alkylation to either the C3 or N-position of the indole ring. organic-chemistry.org

Parameter Tuning: Key parameters such as temperature, reaction time, and reagent stoichiometry must be systematically adjusted. Lowering the reaction temperature, for instance, can prevent the formation of unwanted byproducts. nih.gov A Design of Experiments (DoE) approach can be used to efficiently map the reaction landscape and identify the optimal combination of these variables, leading to reproducible and high-yielding preparations. nih.gov

| Parameter | General Effect on Indole Synthesis | Typical Conditions Explored |

|---|---|---|

| Solvent | Affects solubility, reaction rate, and product selectivity. | Dichloromethane, Acetonitrile, THF, DMF, Ethanol researchgate.netorganic-chemistry.org |

| Temperature | Influences reaction kinetics and can control byproduct formation. | 0°C to reflux nih.govmdpi.com |

| Reaction Time | Determines the completion of the reaction. | Minutes to several hours mdpi.commdpi.com |

| Catalyst | Increases reaction rate and can control selectivity. | Brønsted or Lewis acids (e.g., ZnCl2, PPA), Transition metals (e.g., Pd, Ru) organic-chemistry.org |

| Base | Used in reactions involving deprotonation steps. | NaH, K2CO3, Triethylamine mdpi.comnih.gov |

Modern technologies are being increasingly adopted to improve the synthesis of heterocyclic compounds like indoles.

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly and uniformly heat a reaction mixture. This often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity profiles. nih.govnih.gov Microwave-assisted methods have been successfully applied to various classical indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.gov For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives was optimized by exposing the neat reaction mixture to microwave irradiation, resulting in excellent yields. mdpi.com

Flow Chemistry: In flow synthesis, reagents are continuously pumped through a reactor, offering precise control over reaction parameters like temperature, pressure, and mixing. mdpi.comnih.gov This technology provides numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. mdpi.comuc.pt Several indole synthesis methods, such as the Fischer and Heumann syntheses, have been successfully adapted to continuous flow systems, often resulting in higher yields and significantly shorter reaction times compared to batch processes. acs.orgresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. mdpi.com The goal is to minimize waste, reduce energy consumption, and use safer substances. mdpi.comjocpr.com

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comsustainability-directory.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. jk-sci.comwjpps.com Synthetic routes should be designed to maximize the incorporation of all starting material atoms into the this compound structure.

Reactivity and Reaction Mechanisms Involving 2 Amino 7 Fluoroindole Hydrochloride

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles due to the electron-rich nature of the pyrrole (B145914) ring. The substitution pattern in 2-amino-7-fluoroindole is determined by the combined directing effects of the substituents and the stability of the cationic intermediate (Wheland intermediate or σ-complex). lumenlearning.comic.ac.uklibretexts.org

The regiochemical outcome of EAS on the 2-amino-7-fluoroindole ring is a subject of competing directive effects. Under non-acidic conditions where the amino group is deprotonated, it acts as a potent activating ortho-, para-director by resonance. Conversely, the fluorine atom at C7 is a deactivating group due to its strong inductive electron withdrawal, yet it also directs ortho- and para- by resonance. libretexts.org

Amino Group (at C2): The free amino group is a strong activating group. Its primary directing influence is towards the C3 position. Donation of its lone pair into the ring system significantly increases the electron density at C3, making it the most nucleophilic site. researchgate.net

Fluoro Group (at C7): The fluorine atom exerts a dual electronic effect. It is strongly electron-withdrawing through the sigma bond (inductive effect), which deactivates the benzene (B151609) portion of the indole. However, through resonance, its lone pairs can donate electron density, directing incoming electrophiles to the ortho (C6) and para (C5) positions.

The synergy of these effects overwhelmingly favors electrophilic attack at the C3 position . The powerful activating effect of the C2-amino group makes the C3 position exceptionally electron-rich and nucleophilic. Attack at C3 leads to a Wheland intermediate where the positive charge is delocalized over the C2-amino group and the indole nitrogen without disrupting the aromaticity of the fused benzene ring, resulting in a more stable intermediate compared to attack at other positions. stackexchange.com While substitution on the benzene ring (C4, C5, C6) is less favorable, the directing effect of the C7-fluoro group might facilitate substitution at C6 under forcing conditions, provided the highly reactive C3 position is blocked.

Under acidic conditions, the 2-amino group exists as the ammonium (B1175870) salt (-NH3+), which is a strongly deactivating and meta-directing group. This would significantly reduce the reactivity of the entire indole system towards electrophiles.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Amino-7-fluoroindole

| Position of Attack | Directing Influence of C2-NH2 (free base) | Directing Influence of C7-F | Stability of Intermediate | Predicted Outcome |

|---|---|---|---|---|

| C3 | Strongly Activating (ortho) | Neutral | High (Aromaticity of benzene ring retained, charge delocalized) | Major Product |

| C4 | Deactivating (meta) | Neutral | Moderate (Aromaticity of benzene ring disrupted) | Minor/No Product |

| C5 | Deactivating (para) | Activating (para) | Moderate (Aromaticity of benzene ring disrupted) | Minor/No Product |

| C6 | Deactivating (meta) | Activating (ortho) | Moderate (Aromaticity of benzene ring disrupted) | Possible minor product under forcing conditions |

The mechanism for electrophilic aromatic substitution on 2-amino-7-fluoroindole follows the classical two-step pathway:

Formation of the Wheland Intermediate: The π-electron system of the indole ring, acting as a nucleophile, attacks an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the pyrrole ring. lumenlearning.comlibretexts.org Attack at the C3 position is kinetically and thermodynamically favored because it generates the most stable carbocation intermediate. The stability arises from the preservation of the benzene ring's aromatic sextet and the effective delocalization of the positive charge onto the nitrogen atoms of the pyrrole ring and the amino group. ic.ac.ukstackexchange.com

Deprotonation and Aromatization: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromatic system and yields the substituted indole product. lumenlearning.com

The stability of the Wheland intermediate is the key factor controlling the regioselectivity. For attack at C3, the positive charge is effectively stabilized by resonance without compromising the benzene ring's aromaticity. In contrast, attack at any other position, including C2, C4, C5, or C6, would necessitate the disruption of the benzene ring's aromaticity in at least one resonance structure, leading to a significantly less stable intermediate and a higher activation energy for its formation. stackexchange.com

Nucleophilic Transformations at the Amino Moiety

The 2-amino group of the indole is a primary amine and thus acts as a nucleophile. It can participate in a variety of reactions common to arylamines, including alkylation, acylation, condensation, and cycloaddition.

The nucleophilic character of the 2-amino group allows for the formation of C-N bonds through N-alkylation and N-acylation.

N-Alkylation: This transformation involves the reaction of the 2-amino group with alkylating agents such as alkyl halides or sulfates. The reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Indirect methods, such as starting with indolines followed by oxidation, can offer better selectivity towards N-alkylation over competing C3-alkylation. nih.govmdpi.com Studies on 2-aminoindole-3-carbonitriles have shown that reactions with DMF-dialkylacetals can lead to N-alkylation products, demonstrating a viable strategy for this class of compounds. rsc.orgresearchgate.net

N-Acylation: The 2-amino group can be readily acylated using acylating agents like acyl chlorides, anhydrides, or thioesters in the presence of a base. nih.gov This reaction is generally high-yielding and chemoselective for the nitrogen atom. N-acylation is often used as a protective strategy for the amino group or to synthesize biologically active amide derivatives. dicp.ac.cnacs.org Recent developments have shown that thioesters can serve as stable and effective acyl sources for the N-acylation of indoles. nih.gov

Table 2: Common Reagents for N-Alkylation and N-Acylation of 2-Aminoindoles

| Transformation | Reagent Class | Specific Examples | Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | Base (e.g., NaH, K₂CO₃) |

| DMF Acetals | Dimethylformamide dimethyl acetal (DMF-DMA) | Microwave irradiation | |

| N-Acylation | Acyl Chlorides | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl) | Base (e.g., Pyridine, Et₃N) |

| Anhydrides | Acetic anhydride ((CH₃CO)₂O) | Base or catalyst |

The primary amino group at the C2 position can undergo condensation reactions with carbonyl compounds and participate in cycloaddition reactions.

Condensation Reactions: In the presence of an acid catalyst, the 2-amino group reacts with aldehydes and ketones to form imines (Schiff bases). organic-chemistry.orgwikipedia.org This reaction proceeds through a hemiaminal intermediate, which then eliminates a molecule of water. wikipedia.org These imines are versatile intermediates that can be further reduced to secondary amines or used in the synthesis of heterocyclic systems.

Cycloaddition Reactions: While the amino group itself is not a typical diene or dipolarophile, it can be incorporated into systems that undergo cycloaddition. For instance, imines formed from the 2-aminoindole can participate in cycloaddition reactions. More directly, the indole ring itself, particularly when substituted with vinyl groups, can undergo cycloadditions like the Diels-Alder or [3+2] cycloadditions. nih.govnih.govuchicago.eduwikipedia.org The involvement of the 2-amino group would likely be as a directing or activating substituent in such reactions.

Transformations Involving the Fluoro Substituent

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoro substituent generally unreactive and a poor leaving group in traditional nucleophilic substitution reactions. However, under specific conditions, it can be displaced.

Transformations involving the C7-fluoro group would primarily fall under the category of nucleophilic aromatic substitution (SNAr). The SNAr mechanism typically requires the aromatic ring to be electron-deficient, usually through the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In 2-amino-7-fluoroindole, the indole ring is inherently electron-rich, which disfavors the SNAr mechanism. Furthermore, there are no strong electron-withdrawing groups to activate the C7 position towards nucleophilic attack. Therefore, direct displacement of the fluorine atom by common nucleophiles is highly unlikely under standard conditions.

However, several factors can influence this reactivity:

Leaving Group Ability: In SNAr reactions that proceed via an addition-elimination pathway (forming a Meisenheimer complex), fluoride is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and stabilizes the negatively charged intermediate. stackexchange.comyoutube.com

Modern Synthetic Methods: Advanced methodologies, such as transition-metal-free photochemical C-F activation or photoredox catalysis, have been developed to facilitate SNAr on unactivated and even electron-rich fluoroarenes. rsc.orgnih.govnih.gov These methods proceed through radical intermediates or cation-radicals, bypassing the electronic requirements of the classical SNAr pathway. nih.govresearchgate.netmdpi.com It is plausible that such conditions could enable the substitution of the C7-fluoro group in 2-amino-7-fluoroindole.

Mechanistic Investigations of Key Transformations

Understanding the precise pathway of a chemical reaction requires detailed mechanistic studies. For complex molecules like 2-Amino-7-fluoroindole, spectroscopic and kinetic analyses are invaluable tools for elucidating reaction intermediates and determining rate-limiting steps.

Spectroscopic techniques allow for the direct or indirect observation of transient species that exist between reactants and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for characterizing stable molecules and can be adapted for mechanistic studies. Low-temperature NMR can sometimes "freeze" a reaction, allowing for the direct observation of otherwise short-lived intermediates. For reactions involving 2-Amino-7-fluoroindole, 19F NMR would be particularly useful for monitoring changes in the electronic environment around the fluorine atom as the reaction progresses.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. acs.org In situ IR monitoring can track the disappearance of reactant vibrational bands (e.g., N-H stretches of the amino group) and the appearance of product bands, providing real-time reaction progress. For example, the N-H stretching vibrations in dimers of related azaindole molecules have been identified and used to confirm the formation of specific intermolecular bonds. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The indole ring is a chromophore that absorbs UV light. Changes to the conjugated π-system during a reaction, such as the formation of a charged intermediate (e.g., a sigma complex or indoleninium ion), often result in a shift in the maximum absorption wavelength (λmax). nih.gov Monitoring these spectral shifts can provide evidence for the formation and decay of such intermediates. For example, laser flash photolysis has been used to identify and time-resolve the indole triplet and neutral radical absorption spectra in tryptophan-containing proteins. nih.gov

In the context of electrophilic substitution on the 2-Amino-7-fluoroindole ring, these techniques could be used to characterize the key sigma complex (arenium ion) intermediate, which is central to the reaction mechanism.

Kinetic studies measure how the rate of a reaction changes with respect to reactant concentrations, temperature, or catalysts. This data is used to formulate a rate law, which provides profound insight into the reaction mechanism, particularly the rate-determining step.

For the electrophilic aromatic substitution of 2-Amino-7-fluoroindole, the rate-determining step is typically the initial attack of the electrophile on the indole ring to form the sigma complex. The rate of this reaction would be expected to follow a second-order rate law:

Rate = k [2-Amino-7-fluoroindole] [Electrophile]

Where k is the rate constant. The magnitude of k is influenced by the electronic nature of the substituents. As discussed, the activating -NH2 group increases the rate, while the deactivating -F group decreases it. lumenlearning.comyoutube.com A comparative kinetic study could quantify these effects. For instance, one could measure the relative rates of a specific reaction (e.g., bromination) for a series of indoles:

| Compound | Expected Relative Rate | Rationale |

| Indole | Baseline | Standard indole reactivity. |

| 2-Aminoindole | Fastest | Strong activation from the C2-amino group. |

| 7-Fluoroindole (B1333265) | Slow | Deactivation from the C7-fluoro group. |

| 2-Amino-7-fluoroindole | Intermediate | Activation from -NH2 is tempered by deactivation from -F. |

| Benzene | Slowest | Less nucleophilic than the indole ring system. |

By systematically varying the electrophile and reaction conditions and monitoring the reaction progress (often via spectroscopy or chromatography), a detailed understanding of the factors controlling the reactivity of 2-Amino-7-fluoroindole can be achieved.

Derivatization and Analog Synthesis from 2 Amino 7 Fluoroindole Hydrochloride

Functionalization Strategies for the 2-Amino Group

The 2-amino group is a primary nucleophilic center in the molecule, making it a prime target for a variety of functionalization reactions. These modifications are crucial for building molecular complexity and introducing functionalities that can modulate biological activity or material properties.

The primary amino group of 2-amino-7-fluoroindole readily undergoes acylation, carbamoylation, and related reactions to form stable amide, urea, and carbamate derivatives.

Amides: Amide bond formation is a cornerstone of organic synthesis. The 2-amino group can be acylated using a range of reagents, including acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. Classical coupling reagents that facilitate the chemoselective amidation of unprotected amino groups include carbodiimides and 1H-benzotriazole derivatives. These reactions are typically high-yielding and tolerate a wide variety of functional groups on the acylating partner.

Table 1: Representative Conditions for Amide Synthesis

| Acylating Agent | Coupling Reagent/Conditions | Product Type |

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine) | N-(7-fluoro-1H-indol-2-yl)amide |

| Carboxylic Anhydride ((RCO)₂O) | Base or Lewis Acid Catalyst | N-(7-fluoro-1H-indol-2-yl)amide |

| Carboxylic Acid (R-COOH) | Carbodiimides (e.g., DCC, EDC) + Additive (e.g., HOBt) | N-(7-fluoro-1H-indol-2-yl)amide |

| Carboxylic Acid (R-COOH) | T3P (1-Propanephosphonic acid cyclic anhydride) | N-(7-fluoro-1H-indol-2-yl)amide |

Ureas: Urea derivatives can be synthesized from the 2-amino group through several established methods. The most direct approach involves the reaction with an isocyanate (R-N=C=O). This reaction is typically rapid and efficient, leading to the formation of N,N'-disubstituted ureas. Alternatively, phosgene or its safer equivalents, such as carbonyldiimidazole (CDI) or triphosgene, can be used to generate an isocyanate intermediate in situ, which then reacts with another amine. A mild, one-pot reaction using carbon dioxide (CO₂) and an amine in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed to generate carbamic acids, which are precursors to ureas. nih.gov

Carbamates: The synthesis of carbamates from the 2-amino group can be achieved by reaction with chloroformates (R-O-COCl) in the presence of a base. This reaction introduces an oxycarbonyl group onto the nitrogen atom. Similar to urea synthesis, methods involving CO₂ can also be adapted for carbamate formation. For instance, carbamic acids generated from the reaction of the amine with CO₂ can react with activated alcohols to form carbamates. nih.gov

Beyond simple acylation, the 2-amino group serves as a key handle for constructing more complex nitrogen-containing functionalities, including imines and fused heterocyclic systems.

Imines: The reaction of the primary amino group with aldehydes or ketones under acidic catalysis leads to the formation of imines, also known as Schiff bases. oxfordsciencetrove.comlibretexts.org This condensation reaction proceeds via a hemiaminal intermediate, followed by the elimination of water. libretexts.org The reaction is reversible and pH-dependent, with optimal rates often observed in weakly acidic conditions (pH ~5). libretexts.org These imine derivatives can be isolated or used as intermediates for further transformations, such as reduction to secondary amines or as precursors for heterocyclic synthesis.

Heterocycles: The 2-aminoindole scaffold is a valuable precursor for the synthesis of indole-fused heterocycles. The amino group, often in concert with the adjacent C3 position of the indole (B1671886) ring, can participate in cyclization reactions with bifunctional electrophiles. researchgate.net For example, reaction with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyls, or other reagents with two electrophilic centers can lead to the formation of fused pyrimidines, pyridines, or diazepines. These annulation strategies significantly expand the chemical diversity accessible from the 2-amino-7-fluoroindole starting material. researchgate.net

Table 2: Examples of Heterocycle Synthesis from 2-Aminoindoles

| Reagent | Resulting Heterocyclic System | Reaction Type |

| 1,3-Diketone | Indolo[2,3-b]pyridine | Condensation/Cyclization |

| α-Halo ketone | Indolo[2,3-b]pyrazine (after dimerization/oxidation) | Alkylation/Cyclization |

| Isothiocyanate | Indolo[2,3-d]pyrimidine derivative | Addition/Cyclization |

Modifications at the Indole Nitrogen (N-Substitution)

The indole nitrogen (N-1) possesses a lone pair of electrons and can be deprotonated to form a nucleophilic anion. This site is therefore amenable to alkylation, arylation, and the introduction of protecting groups.

N-substitution of the indole ring is a common strategy to block the N-H bond, prevent unwanted side reactions, and introduce substituents that can influence the molecule's conformation and properties.

Alkylation: N-alkylation is typically achieved by treating the indole with a base (e.g., NaH, K₂CO₃) to generate the indolide anion, followed by reaction with an alkyl halide or another suitable electrophile. Direct alkylation using alcohols under solvent-free conditions with a strong base like KOH has also been reported as an environmentally benign strategy. researchgate.net

Arylation: N-arylation of indoles is commonly accomplished through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation (using a copper catalyst) and the Buchwald-Hartwig amination (using a palladium catalyst) are the most prevalent methods. wikipedia.org These reactions couple the indole nitrogen with aryl halides or triflates, allowing for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups.

Table 3: Common Catalytic Systems for N-Arylation of Indoles

| Catalyst/Precursor | Ligand | Base | Arylating Agent |

| CuI | L-proline, DMEDA | K₂CO₃, Cs₂CO₃ | Aryl iodide, Aryl bromide |

| Pd₂(dba)₃ | Xantphos, BINAP | K₃PO₄, NaOtBu | Aryl bromide, Aryl chloride |

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent its participation in undesired reactions. An ideal protecting group is easily installed, stable to the conditions of subsequent reactions, and can be removed selectively under mild conditions.

Commonly used N-protecting groups for indoles include:

Sulfonyl groups (e.g., Tosyl, Ts): Installed using tosyl chloride and a base. They are robust but require harsh conditions (e.g., strong base or reducing agents) for removal.

Carbamates (e.g., Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). They are stable to many conditions but are readily cleaved with acid (e.g., TFA).

Alkyl groups (e.g., Benzyl, SEM): Benzyl groups are installed with benzyl bromide and base, and removed by hydrogenolysis. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is installed using SEM-Cl and removed with fluoride ions.

Pivaloyl group: This sterically demanding group can protect both the N-1 and C-2 positions and can be removed with strong bases like LDA.

Peripheral Ring Functionalization of the Fluoroindole Core

Functionalization of the carbocyclic ring of the 7-fluoroindole (B1333265) core allows for fine-tuning of electronic properties and steric profile. The fluorine atom at the C-7 position influences the regioselectivity of electrophilic aromatic substitution reactions. As an electron-withdrawing but ortho-, para-directing group, it deactivates the ring towards electrophilic attack but can direct incoming electrophiles. However, the inherent reactivity of the indole nucleus often favors substitution at C-3.

Strategies for peripheral functionalization often rely on directed metalation or halogen-metal exchange reactions. For instance, lithiation of an N-protected 7-fluoroindole can be directed to specific positions by the choice of protecting group and reaction conditions, allowing for the subsequent introduction of an electrophile. Furthermore, transition metal-catalyzed C-H activation provides a powerful tool for the direct introduction of functional groups onto the benzene (B151609) portion of the indole core, offering a more atom-economical approach compared to traditional methods. libretexts.org

C-3 Functionalization through Aza-Alkylation and Other Electrophilic Reactions

The C-3 position of the indole ring is inherently nucleophilic and thus represents the primary site for electrophilic attack. This reactivity is a cornerstone of indole chemistry and is well-documented for a variety of indole derivatives. In the case of 2-amino-7-fluoroindole hydrochloride, the electron-donating amino group at the C-2 position is expected to further enhance the nucleophilicity at C-3, making it a prime target for functionalization.

Aza-Alkylation Reactions:

Aza-alkylation at the C-3 position introduces an aminomethyl group, a common structural motif in biologically active compounds. This transformation is typically achieved through aza-Friedel-Crafts reactions. The reaction involves the generation of a reactive iminium ion from an aldehyde and an amine, which then undergoes nucleophilic attack by the C-3 position of the indole.

While specific studies on this compound are not prevalent in the literature, the general mechanism is well-established for other indoles. researchgate.netnih.gov The reaction can be catalyzed by various agents, including Brønsted acids, Lewis acids, or organocatalysts, to facilitate the formation of the iminium intermediate. researchgate.net The choice of catalyst can also influence the stereoselectivity of the reaction when a new chiral center is formed. researchgate.net

| Catalyst Type | Typical Reagents | Expected Product with 2-Amino-7-fluoroindole |

| Brønsted Acid | Aldehyde, Amine, TFA | 3-(Aminomethyl)-7-fluoro-1H-indol-2-amine |

| Lewis Acid | N,O-acetals, Cu(OTf)2 | 3-(Substituted aminomethyl)-7-fluoro-1H-indol-2-amine |

| Organocatalyst | Aldehyde, Amine, Chiral Phosphoric Acid | Enantiomerically enriched 3-(aminomethyl) derivative |

Other Electrophilic Reactions:

Beyond aza-alkylation, the C-3 position of this compound is amenable to a variety of other electrophilic substitution reactions. These include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. masterorganicchemistry.comquimicaorganica.org The conditions for these reactions must be carefully controlled to avoid potential side reactions, such as polymerization, which can be promoted by the high reactivity of the indole nucleus. quimicaorganica.org

The Vilsmeier-Haack reaction, for instance, allows for the introduction of a formyl group at the C-3 position using phosphoryl chloride and dimethylformamide. quimicaorganica.org This C-3 formylated product serves as a versatile intermediate for further synthetic transformations. Similarly, the Mannich reaction introduces an aminomethyl group and is a classic example of C-3 functionalization. quimicaorganica.org

C-5 and C-6 Functionalization Strategies

Functionalization of the benzene portion of the indole ring, specifically at the C-5 and C-6 positions, is more challenging due to the lower intrinsic reactivity of these sites compared to the pyrrole (B145914) ring. However, the development of modern catalytic methods has opened avenues for the selective modification of these positions.

For this compound, the directing effects of the existing substituents would play a crucial role. The amino group at C-2 is an ortho-, para-director, which would activate the C-4 and C-6 positions towards electrophilic substitution. Conversely, the fluorine atom at C-7 is an ortho-, para-directing but deactivating group. The interplay of these electronic effects would influence the regioselectivity of functionalization.

Recent advancements in transition-metal-catalyzed C-H functionalization have provided powerful tools for the direct arylation, alkylation, and alkenylation of the indole core. chim.itnih.gov For instance, palladium-catalyzed reactions have been successfully employed for the C-5 functionalization of indoles. nih.govresearchgate.net Similarly, strategies for the remote C-6 functionalization of 2,3-disubstituted indoles have been developed using Brønsted acid catalysis. frontiersin.org While these methods have not been explicitly reported for this compound, they represent promising strategies that could be adapted for this specific substrate.

| Position | Reaction Type | Catalyst/Reagent | Potential Outcome |

| C-5 | C-H Alkylation | Copper-carbene species | 5-Alkyl-2-amino-7-fluoroindole derivative |

| C-6 | C-H Arylation | Palladium catalyst, Aryl halide | 6-Aryl-2-amino-7-fluoroindole derivative |

| C-5 | Iodination | N-Iodosuccinimide | 5-Iodo-2-amino-7-fluoroindole derivative |

Synthesis of Complex Indole Scaffolds and Polycyclic Heterocycles

The this compound core is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. These larger scaffolds are of significant interest due to their prevalence in natural products and pharmacologically active compounds.

Annulation Reactions Utilizing this compound

Annulation reactions involve the construction of a new ring fused to the existing indole framework. The 2-amino group in this compound can act as a nucleophile in cyclization reactions. For example, reaction with a 1,3-dielectrophile could lead to the formation of a fused pyrimidine ring.

While specific examples with this compound are scarce, the literature on 2-aminoindoles demonstrates their utility in annulation reactions. Gold-catalyzed C-H annulations of sulfilimines with N-arylynamides have been used to synthesize 2-aminoindoles, showcasing the reactivity patterns that could be harnessed for further annulations. researchgate.net Similarly, metal-free [3+2] annulation reactions of ynamides with anthranils provide a route to 2-aminoindoles, which could potentially be extended to build further fused rings. acs.org

Construction of Fused-Ring Systems

The construction of fused-ring systems often involves intramolecular cyclization reactions. A prominent example is the Pictet-Spengler reaction, which is widely used for the synthesis of β-carbolines from tryptophan or tryptamine derivatives. wikipedia.orgnih.gov Tryptophan, being a 2-amino acid derivative of indole, shares structural similarities with 2-amino-7-fluoroindole. It is conceivable that a derivative of this compound, upon conversion to the corresponding tryptamine analog, could undergo a Pictet-Spengler reaction with an aldehyde or ketone to yield a fluorinated β-carboline. nih.govmdpi.comanalis.com.my This reaction proceeds through the formation of an iminium ion followed by an intramolecular electrophilic attack of the indole C-2 or C-4 position, with subsequent rearrangement for C-2 attack. wikipedia.org

The synthesis of pyrido[1,2-a]indoles and other fused systems has also been achieved through copper-catalyzed annulation of 2-formylindoles with o-aminoiodoarenes. nih.govresearchgate.net By analogy, a suitably functionalized 2-amino-7-fluoroindole derivative could serve as a precursor for the construction of novel fused heterocyclic systems. The development of synthetic strategies towards pyrido fused heterocycles is an active area of research, with many methods relying on the pre-functionalization of the starting materials. ias.ac.in

| Fused System | Key Reaction | Starting Material Analogy | Potential Product |

| β-Carboline | Pictet-Spengler | Tryptamine | Fluorinated tetrahydro-β-carboline |

| Fused Pyrimidine | Annulation with 1,3-dielectrophile | 2-Aminoindole | Pyrimido[1,2-a]indole derivative |

| Pyrrolo[1,2-a]quinoxaline | Copper-catalyzed annulation | 2-Formylindole | Fluorinated pyrrolo[1,2-a]quinoxaline |

Applications As a Synthetic Building Block in Advanced Organic Synthesis and Materials Science Research

Precursor to Structurally Complex Indole (B1671886) Derivatives and Analogs

The 2-aminoindole scaffold is a pivotal starting material for the synthesis of architecturally complex polyheterocyclic structures that incorporate the indole nucleus. researchgate.net These intricate molecules often exhibit significant pharmacological and photophysical properties. The reactivity of the 2-amino group allows for its incorporation into new ring systems through various cyclization strategies.

Researchers have developed numerous methods for the synthesis of 2-aminoindoles, which are then utilized as key intermediates. researchgate.netrsc.org These methods often involve metal-catalyzed amination reactions. researchgate.net Once formed, the 2-aminoindole moiety, as in 2-amino-7-fluoroindole, possesses two reactive sites—the amino group and the indole nitrogen or C3 position—which are instrumental in assembling polyheterocyclic frameworks through cascade or tandem processes. researchgate.net This dual reactivity enables the construction of fused ring systems such as carbolines, pyrazinoindoles, and indoloindoles, which are prevalent in natural products and medicinally important compounds. researchgate.net The fluorine substituent at the 7-position can further modulate the electronic properties and biological activity of the resulting complex derivatives.

A variety of synthetic transformations can be employed to elaborate the 2-amino-7-fluoroindole core. For instance, it can serve as a precursor for creating amino-linked indole-2-ones, which have been investigated as anti-inflammatory agents. nih.gov The synthesis typically involves the reaction of the amino group with other functionalized molecules to build the final complex structure. nih.govnih.gov

Table 1: Examples of Complex Indole Derivatives Synthesized from Aminoindoles

| Derivative Class | Synthetic Strategy | Potential Application |

| Indole-fused Polyheterocycles | Cascade or tandem cyclizations | Pharmacology, Photophysics |

| Carbolines | Pictet-Spengler type reactions | Medicinal Chemistry |

| Pyrazinoindoles | Condensation and cyclization reactions | Drug Discovery |

| Amino-linked Indole-2-ones | Condensation with isatins | Anti-inflammatory agents |

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid generation of molecular diversity from simple starting materials in a single step. 2-Amino-7-fluoroindole hydrochloride is a suitable substrate for various MCRs due to the presence of the primary amino group, which can react with aldehydes or ketones to form key imine intermediates.

Notable MCRs where 2-aminoindoles can participate include the Ugi and Passerini reactions. researchgate.netnih.govresearchgate.net

Ugi Reaction: This four-component reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. The use of 2-amino-7-fluoroindole as the amine component would lead to the formation of complex peptide-like scaffolds incorporating the fluoroindole moiety. researchgate.netmdpi.com

Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide. While the primary amine of 2-amino-7-fluoroindole is not a direct component, its derivatives could be employed in post-MCR modifications of Passerini products. researchgate.netbaranlab.org

Another significant MCR is the Povarov reaction, which is a formal [4+2] cycloaddition used to synthesize tetrahydroquinolines. nih.gov In a three-component version of this reaction, an aromatic amine, an aldehyde, and an electron-rich alkene react to form the tetrahydroquinoline core. 2-Amino-7-fluoroindole can act as the amine component, leading to the formation of novel, highly functionalized, and fluorine-containing tetrahydroquinoline derivatives, which are of interest in medicinal chemistry. nih.gov

The ability to incorporate the 2-amino-7-fluoroindole unit into diverse molecular scaffolds through MCRs provides an efficient pathway to libraries of novel compounds for biological screening and materials science applications.

Utilization in the Synthesis of Advanced Materials Precursors

The unique electronic and photophysical properties of the fluorinated indole ring make this compound an attractive building block for the synthesis of precursors for advanced materials.

Indole derivatives are being explored for their potential in organic electronics. The indole nucleus is an electron-rich heterocyclic system that can facilitate charge transport. The introduction of a fluorine atom, as in 7-fluoroindole (B1333265), can modulate the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical factor in designing effective organic semiconductors. chemimpex.com Such materials are essential for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). sigmaaldrich.comresearchgate.net

This compound can be used as a starting material to synthesize more complex conjugated molecules. The amino group provides a convenient handle for further chemical modifications, allowing for the attachment of other aromatic units to extend the π-conjugation, which is crucial for efficient charge transport and desired photophysical properties. chemimpex.comsigmaaldrich.com These tailored molecules can then be incorporated as active components in the emissive layer of OLEDs or as sensitizers in DSSCs.

Polyindoles are a class of conducting polymers that have shown promise in energy storage applications, such as electrodes in lithium-ion batteries. researchgate.net These polymers can be synthesized through the oxidative polymerization of indole monomers. 7-Fluoroindole can be polymerized to form poly(7-fluoroindole), a conducting polymer that can be used as a cathode material. researchgate.net

The presence of the amino group in 2-amino-7-fluoroindole offers a site for initiating or modifying the polymerization process. The resulting polymer, poly(2-amino-7-fluoroindole), would possess both the conductivity of the polyindole backbone and the functional handle of the amino group, which could be used for further modifications, such as grafting onto other materials or improving electrolyte interaction. Research on polyindoles has demonstrated their potential in batteries, with some systems exhibiting good specific capacity and excellent cycling stability. researchgate.net

Table 2: Potential Properties of Poly(2-Amino-7-fluoroindole) in Energy Storage

| Property | Potential Advantage |

| Electrical Conductivity | Facilitates charge transfer within the electrode. |

| Redox Activity | Enables electrochemical energy storage. |

| Fluorine Substitution | May enhance electrochemical stability and voltage. |

| Amino Group Functionality | Allows for further material modification and improved interfacial properties. |

Strategic Intermediate in Chemical Biology Research for Molecular Probes

The intrinsic fluorescence of the indole scaffold, combined with the ability to tune its properties through substitution, makes this compound a valuable intermediate in the design of molecular probes for chemical biology.

Fluorescent probes are indispensable tools for visualizing and studying biological processes within living cells and organisms. nih.govyoutube.comyoutube.com The design of these probes often involves a fluorophore (the light-emitting component) linked to a recognition element that selectively interacts with a specific analyte or biological molecule. nih.gov

The 7-fluoroindole core can serve as a fluorophore. chemimpex.com Its fluorescence properties can be sensitive to the local environment, making it suitable for creating environment-sensitive probes. The amino group at the 2-position acts as a crucial synthetic handle to attach the recognition element or to modulate the electronic properties of the fluorophore through the formation of donor-acceptor systems. nih.govresearchgate.netnih.govmit.edu This is a common strategy in the design of "turn-on" or ratiometric fluorescent probes, where the fluorescence signal changes upon binding to the target. nih.gov

For instance, 2-amino-7-fluoroindole can be incorporated into larger molecular structures designed to detect specific ions, reactive oxygen species, or enzymatic activities. nih.gov The development of such probes is critical for advancing our understanding of cellular signaling, disease pathology, and for applications in diagnostics and drug discovery. researchgate.netnih.govnih.gov

Table 3: Components of a Fluorescent Probe Based on 2-Amino-7-fluoroindole

| Component | Role | Function derived from 2-Amino-7-fluoroindole |

| Fluorophore | Emits light upon excitation | The 7-fluoroindole core. |

| Recognition Element | Binds to the target analyte | Attached via the 2-amino group. |

| Linker | Connects the fluorophore and recognition element | Synthetically derived from the 2-amino group. |

| Modulator | Influences the fluorescence output | The amino group can act as an electron donor to create a photoinduced electron transfer (PeT) sensor. |

Incorporation into Peptides and Proteins for Structural and Mechanistic Studies (e.g., ¹⁹F NMR Probes)

The strategic placement of fluorine atoms into biomolecules has become a powerful tool for elucidating biological structure and function. This compound serves as a valuable precursor for the synthesis of 7-fluorotryptophan, an unnatural amino acid that is incorporated into peptides and proteins to act as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.organu.edu.au The unique properties of the fluorine-19 (¹⁹F) isotope make it an exceptional reporter for investigating molecular interactions, dynamics, and conformations within complex biological systems. cfplus.czresearchgate.net

The utility of ¹⁹F NMR in biological studies stems from several key advantages. Fluorine has a 100% natural abundance and high gyromagnetic ratio, rendering the ¹⁹F nucleus highly sensitive to NMR detection. cfplus.cz Crucially, fluorine is virtually absent from biological systems, meaning that any ¹⁹F NMR signal originates exclusively from the introduced probe, providing a clear and unambiguous window into the local environment without background noise. researchgate.net The chemical shift of the ¹⁹F nucleus is also exquisitely sensitive to its surrounding electronic environment, making it a precise indicator of changes in protein conformation, ligand binding, or solvent exposure. cfplus.czhw.ac.uk

Detailed Research Findings

Researchers have successfully developed methods to incorporate 7-fluorotryptophan, derived from precursors like 7-fluoroindole, into proteins both globally and at specific sites.

Site-Specific Incorporation: Through the engineering of mutant aminoacyl-tRNA synthetases, scientists can direct the incorporation of 7-fluoro-L-tryptophan in response to a specific codon (e.g., an amber stop codon) during protein synthesis. anu.edu.au This technique allows for the placement of a single ¹⁹F probe at a predetermined position within a protein. This precision is invaluable for studying specific regions of a protein, such as an enzyme's active site, to monitor conformational changes upon substrate or inhibitor binding. anu.edu.au A significant advantage of this approach is the use of 7-fluoroindole as a cost-effective starting material in the culture medium, which is enzymatically converted by E. coli tryptophan synthase into the required 7-fluorotryptophan, reducing the reliance on the much more expensive synthetic amino acid. anu.edu.au

The data gathered from these studies provide deep insights into molecular mechanisms. For instance, ¹⁹F NMR spectra of a protein containing a single 7-fluorotryptophan residue can show distinct chemical shifts corresponding to different conformational states of the protein (e.g., free vs. ligand-bound), allowing for the detailed characterization of binding events and dynamics. anu.edu.au

The table below summarizes key research findings related to the use of 7-fluoroindole derivatives in peptide and protein studies.

| Research Area | Methodology | Key Findings | References |

| Ligand Binding Studies | Site-specific incorporation of 7-fluorotryptophan; ¹⁹F NMR spectroscopy | A single fluorine atom replacement serves as a sensitive NMR probe. Observed exchange broadening and chemical shift changes in ¹⁹F NMR spectra upon inhibitor binding, revealing dynamics in the enzyme active site. | anu.edu.au |

| Cost-Effective Probe Production | Use of 7-fluoroindole in bacterial culture for in-vivo synthesis of 7-fluorotryptophan | Demonstrated that using 7-fluoroindole is an order of magnitude less expensive than using synthetic 7-fluorotryptophan for producing labeled proteins, with only a minor reduction in protein yield. | anu.edu.au |

| Proteome-Wide Labeling | Adaptive Laboratory Evolution (ALE) of E. coli with 7-fluoroindole | Evolved microbial strains capable of utilizing 7-fluoroindole for growth, leading to global substitution of tryptophan with 7-fluorotryptophan across the entire proteome. | frontiersin.org |

| Cellular Adaptation Mechanisms | Multi-omics analysis of adapted E. coli strains | Revealed complex rearrangements in regulatory networks, membrane integrity, and protein folding quality control in response to the incorporation of fluorinated amino acids. | frontiersin.org |

Advanced Spectroscopic and Spectrometric Elucidation of 2 Amino 7 Fluoroindole Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Amino-7-fluoroindole hydrochloride. By analyzing the behavior of atomic nuclei (¹H, ¹³C, ¹⁹F) in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region (δ 6.5-7.5 ppm). The fluorine atom at the C7 position influences the chemical shift and splitting pattern of the adjacent C6 proton through scalar coupling (J-coupling). The proton at the C3 position would likely appear as a singlet or a narrow triplet, depending on coupling to the N-H proton. The amino group (-NH₂) protons, upon protonation to form the hydrochloride salt (-NH₃⁺), would likely appear as a broad singlet further downfield due to the influence of the positive charge and exchange with solvent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom directly bonded to the fluorine (C7) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the other carbon atoms in the benzene (B151609) portion of the indole ring will also be influenced by the fluorine substituent. The C2 carbon, bonded to the amino group, would show a characteristic chemical shift, which is further influenced by protonation.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. ucla.eduacs.orgnih.gov For 2-Amino-7-fluoroindole, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a sensitive probe of the molecular environment. dal.ca Studies on 7-fluorotryptophan, a closely related derivative, show that the ¹⁹F chemical shift is a sensitive reporter on protein conformation and intermolecular interactions. dal.canih.gov In a study involving the synthesis of isotopically labeled 7-fluoroindole (B1333265), the ¹⁹F NMR spectrum was a key characterization tool. anu.edu.au The coupling between the ¹⁹F nucleus and adjacent protons (e.g., H6) can be observed in both the ¹H and ¹⁹F spectra, aiding in signal assignment.

The combination of these 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) allows for the complete and unambiguous assignment of all proton, carbon, and fluorine signals, confirming the molecular structure of this compound.

Table 1: Predicted NMR Data for 2-Amino-7-fluoroindole Moiety Note: These are predicted values based on known data for 7-fluoroindole and related structures. Actual values for the hydrochloride salt may vary. Data for 7-fluoroindole is referenced from scholarly sources. anu.edu.aursc.orgresearchgate.net

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Notes |

| ¹H NMR | ||||

| H1 (N-H) | > 8.0 | br s | - | Broad signal, chemical shift is solvent dependent. |

| H3 | ~6.3 | s | - | Singlet in the pyrrole (B145914) ring. |

| H4 | ~7.3 | d | JH4-H5 ≈ 8.0 | |

| H5 | ~6.9 | t | JH5-H4 ≈ 8.0, JH5-H6 ≈ 8.0 | |

| H6 | ~6.8 | dd | JH6-H5 ≈ 8.0, JH6-F7 ≈ 10.0 | Coupling to both H5 and F7 is expected. |

| -NH₃⁺ | > 8.5 | br s | - | Protonated amino group, broad due to exchange. |

| ¹³C NMR | ||||

| C2 | ~150 | s | - | Attached to the amino group. |

| C3 | ~100 | s | - | |

| C3a | ~125 | d | ³JCF ≈ 4.0 | |

| C4 | ~120 | s | - | |

| C5 | ~115 | d | ⁴JCF ≈ 3.0 | |

| C6 | ~110 | d | ³JCF ≈ 10.0 | |

| C7 | ~145 | d | ¹JCF ≈ 240.0 | Large one-bond coupling is characteristic. |

| C7a | ~130 | d | ²JCF ≈ 15.0 | |

| ¹⁹F NMR | ||||

| F7 | -120 to -130 | d | JF7-H6 ≈ 10.0 | Referenced against a standard like CFCl₃. |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap analyzers, can determine the mass of the protonated molecule [M+H]⁺ with high precision. For the free base 2-Amino-7-fluoroindole (C₈H₇FN₂), the exact mass is 150.0600. HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental formula. The incorporation of labeled 7-fluoroindole into proteins has been successfully verified using mass spectrometry, confirming the mass of the indole moiety. anu.edu.aufrontiersin.orgrsc.org

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. By inducing collision-induced dissociation (CID), a characteristic fragmentation pattern, or "fingerprint," is produced. For protonated 2-Amino-7-fluoroindole, the fragmentation pathways can be predicted based on the known behavior of amino acids and indole derivatives. nih.govresearchgate.net

Key fragmentation pathways would likely include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a significant [M+H-17]⁺ ion.

Loss of HCN: Cleavage of the pyrrole ring can result in the loss of hydrogen cyanide, a characteristic fragmentation for indoles.

Retro-Diels-Alder (RDA) type reactions: Fission of the indole bicyclic system can occur.

Loss of the Amino Group Side Chain: Similar to tryptophan, cleavage of the bond between the amino group and the indole ring may occur, although less common than NH₃ loss.

Analyzing these fragmentation patterns helps to confirm the presence of the amino group and the integrity of the 7-fluoroindole core structure.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 2-Amino-7-fluoroindole

| Ion Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₈H₈FN₂⁺ | 151.0672 | Protonated molecular ion (parent ion). |

| [M+H-NH₃]⁺ | C₈H₅F⁺ | 134.0397 | Loss of ammonia from the protonated amino group. |

| [M+H-HCN]⁺ | C₇H₇FN⁺ | 124.0557 | Loss of hydrogen cyanide from the indole ring. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment. These methods are complementary and can be used for structural confirmation and for monitoring chemical reactions. thermofisher.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would display characteristic absorption bands. A published IR spectrum for the closely related 7-fluoroindole provides a reference for the indole core vibrations. rsc.org

N-H Vibrations: The primary amino group (-NH₂) of the free base would show two N-H stretching bands in the 3300-3500 cm⁻¹ region. Upon protonation to the ammonium (B1175870) salt (-NH₃⁺), these are replaced by a broad, strong absorption band from 3200 cm⁻¹ down to ~2500 cm⁻¹, which is characteristic of ammonium salts. researchgate.net N-H bending vibrations would be observed around 1600 cm⁻¹.

C-F Vibrations: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region.

Aromatic C=C and C-H Vibrations: Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹, while out-of-plane C-H bending bands in the 900-700 cm⁻¹ region can provide information about the substitution pattern.

Indole N-H Vibrations: The N-H stretch of the indole ring itself is typically a sharp peak around 3400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information on vibrational modes that are associated with a change in polarizability. It is particularly useful for symmetric vibrations and C=C bonds in aromatic systems, which may be weak in the IR spectrum. For this compound, Raman spectroscopy would be effective for observing the indole ring breathing modes and the C=C stretching vibrations, complementing the IR data.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | Indole N-H | ~3400 | Medium, Sharp |

| N-H Stretch (Ammonium) | -NH₃⁺ | 3200 - 2500 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| N-H Bend (Ammonium) | -NH₃⁺ | ~1610 | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium-Strong |

| C-F Stretch | Ar-F | 1250 - 1100 | Strong |

| C-H Bend (Out-of-plane) | Ar-H | 900 - 750 | Strong |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. By analyzing the diffraction pattern of X-rays passed through a single crystal, one can determine the precise positions of atoms, bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular structure. While a specific structure for this exact compound is not publicly available, analysis of related structures provides insight into expected features. nih.govnih.gov

Key insights from a potential crystal structure would include:

Molecular Conformation: The planarity of the indole ring system and the orientation of the amino group relative to the ring would be precisely determined.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For the hydrochloride salt, strong hydrogen bonds are expected between the ammonium (-NH₃⁺) group and the chloride anion (Cl⁻). Additional hydrogen bonds could form involving the indole N-H group acting as a donor.

Role of Fluorine: The fluorine atom can participate in weak hydrogen bonds (C-H···F) or other dipole-dipole interactions, influencing the crystal packing arrangement.

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the solid-state properties of the compound and for rational drug design if the molecule is intended as a scaffold for pharmaceutical development.

Computational and Theoretical Investigations of 2 Amino 7 Fluoroindole Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-amino-7-fluoroindole hydrochloride, these calculations reveal the distribution of electrons and predict its chemical reactivity. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods are used, although Density Functional Theory (DFT) is often preferred for its balance of accuracy and computational cost.

The electronic structure is characterized by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the electron-donating amino group and the electron-withdrawing fluorine atom significantly influence the energies and spatial distribution of these frontier orbitals.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In the case of this compound, the MEP would likely show negative potential around the nitrogen and fluorine atoms, indicating their susceptibility to electrophilic attack, while regions of positive potential would highlight sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -5.87 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 4.64 | eV |

| Electronegativity (χ) | 3.55 | eV |